{1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine
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Overview
Description
{1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization at the desired positions. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting materials such as substituted pyridines and pyrroles can be reacted under acidic or basic conditions to form the desired heterocyclic ring system .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
{1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, {1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology
Biologically, this compound has been studied for its potential as an inhibitor of specific enzymes and receptors. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Medicine
In medicinal chemistry, this compound derivatives have shown promise in the treatment of various diseases, including cancer and inflammatory conditions. These derivatives can modulate signaling pathways involved in disease progression .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers and other materials can enhance their performance in various applications .
Mechanism of Action
The mechanism of action of {1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine involves its interaction with molecular targets such as enzymes and receptors. By binding to these targets, the compound can modulate their activity, leading to downstream effects on cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A core structure similar to {1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine, often used in medicinal chemistry.
Pyrrolopyrazine derivatives: Compounds with a similar heterocyclic structure, used in various chemical and biological applications.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties. This makes it a valuable scaffold for the development of new compounds with tailored activities .
Properties
Molecular Formula |
C9H11N3 |
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Molecular Weight |
161.20 g/mol |
IUPAC Name |
(1-methylpyrrolo[2,3-b]pyridin-6-yl)methanamine |
InChI |
InChI=1S/C9H11N3/c1-12-5-4-7-2-3-8(6-10)11-9(7)12/h2-5H,6,10H2,1H3 |
InChI Key |
GOVVDYICFDGFJH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1N=C(C=C2)CN |
Origin of Product |
United States |
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